4,4-Dimethylcyclohexanone

Catalog No.
S705600
CAS No.
4255-62-3
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethylcyclohexanone

CAS Number

4255-62-3

Product Name

4,4-Dimethylcyclohexanone

IUPAC Name

4,4-dimethylcyclohexan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3

InChI Key

PXQMSTLNSHMSJB-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)CC1)C

Canonical SMILES

CC1(CCC(=O)CC1)C
  • Synthetic intermediate

    Due to its reactive carbonyl group, 4,4-dimethylcyclohexanone serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize it in the preparation of various organic compounds, including pharmaceuticals, fragrances, and specialty chemicals. Source: Sigma-Aldrich product page on 4,4-Dimethylcyclohexanone:

  • Solvent

    ,4-Dimethylcyclohexanone exhibits good solvating properties for various nonpolar and polar compounds. This makes it a suitable solvent for various applications in scientific research, including:

    • Crystallization: It can be used to recrystallize organic compounds for purification purposes. [Source: Handbook of Solvents, George Wypych]
    • Extraction: It can be employed in the extraction of organic components from complex mixtures in research settings. [Source: Ullmann's Encyclopedia of Industrial Chemistry]
  • Study of reaction mechanisms

    The presence of the ketone functional group in 4,4-dimethylcyclohexanone allows researchers to investigate the reactivity of ketones and the mechanisms of various organic reactions. This knowledge is crucial for the development of new synthetic methods and the understanding of fundamental chemical processes.

4,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14OC_8H_{14}O. It features a cyclohexane ring substituted with two methyl groups at the 4-position and a ketone functional group. This compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in various fields.

Due to its role as a pharmaceutical intermediate, the specific mechanism of action of DMCH within the context of a drug is not applicable here.

Safety Information:

  • Flammability: Likely flammable based on the presence of hydrocarbon groups.
  • Moderate irritant: May irritate skin and eyes upon contact.
  • Inhalation hazard: Inhalation of vapors may cause respiratory irritation.
Typical of ketones. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl, leading to the formation of alcohols or other derivatives.
  • Reduction: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with various reagents to form larger molecules through condensation processes.

Several synthesis methods for 4,4-dimethylcyclohexanone have been documented:

  • Methylation of Cyclohexanone: This method involves the introduction of methyl groups into cyclohexanone through alkylation reactions.
  • Grignard Reactions: Using Grignard reagents to react with cyclohexanone can yield 4,4-dimethylcyclohexanone.
  • Acid-Catalyzed Reactions: Acid-catalyzed reactions involving cyclohexanone can also lead to the formation of this compound through rearrangements and methylation processes .

4,4-Dimethylcyclohexanone finds applications in various fields:

  • Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of other chemical products, particularly in the pharmaceutical industry.
  • Flavoring Agent: It may also be utilized as a flavoring agent due to its pleasant odor profile.

Several compounds share structural similarities with 4,4-dimethylcyclohexanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
CyclohexanoneC6H10OC_6H_{10}OA simpler ketone without additional methyl groups.
2-MethylcyclohexanoneC7H12OC_7H_{12}OContains one methyl group at the 2-position.
3-MethylcyclohexanoneC7H12OC_7H_{12}OContains one methyl group at the 3-position.
1,2-DimethylcyclohexanoneC8H14OC_8H_{14}OMethyl groups at positions 1 and 2 on the ring.

Uniqueness of 4,4-Dimethylcyclohexanone

What sets 4,4-dimethylcyclohexanone apart from these similar compounds is its specific substitution pattern on the cyclohexane ring, which influences its physical properties and reactivity. The presence of two methyl groups at the same position provides steric hindrance that can affect how it interacts with other molecules.

Molecular Structure and Configuration

The molecular architecture of 4,4-dimethylcyclohexanone consists of a six-membered saturated carbon ring containing a ketone functional group at the 1-position and two methyl substituents attached to the carbon at the 4-position [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4,4-dimethylcyclohexan-1-one, reflecting its systematic nomenclature based on the cyclohexanone parent structure [4] [7].

The molecular geometry around the carbonyl carbon exhibits trigonal planar configuration with approximate bond angles of 120 degrees, consistent with sp² hybridization [8] [9]. The ketone functionality introduces a planar region within the otherwise three-dimensional cyclohexane framework, creating a localized area of restricted rotation around the carbon-carbon bonds adjacent to the carbonyl group [10] [8].

Table 1: Molecular Properties and Physical Constants of 4,4-Dimethylcyclohexanone

PropertyValue
Molecular FormulaC₈H₁₄O
Molecular Weight (g/mol)126.20
CAS Registry Number4255-62-3
MDL NumberMFCD00234965
PubChem CID138166
ChemSpider ID121805
InChI KeyPXQMSTLNSHMSJB-UHFFFAOYSA-N
SMILESCC1(CCC(=O)CC1)C
Melting Point (°C)41-46
Boiling Point (°C at 14 mmHg)73
Density (g/cm³)0.928
Refractive Index1.453
Flash Point (°C)62
Solubility in WaterInsoluble
Solubility in MethanolSoluble

The quaternary carbon at position 4 bears two methyl groups, creating a geminal dimethyl substitution pattern that significantly influences the overall molecular conformation [3] [11]. This substitution pattern results in increased steric bulk at the 4-position, which has profound implications for the preferred conformational states of the cyclohexane ring [12] [13].

The molecular weight of 126.20 grams per mole and the monoisotopic mass of 126.104465 atomic mass units reflect the precise atomic composition of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom [3] [4]. The compound exists as a white to almost white crystalline powder at room temperature, with a melting point range of 41-46 degrees Celsius [1] [6].

Cyclohexane Ring Conformation Analysis

The cyclohexane ring in 4,4-dimethylcyclohexanone predominantly adopts the chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [14] [15]. This preference arises from the chair conformation's ability to minimize angle strain by maintaining bond angles close to the ideal tetrahedral value of 109.5 degrees while simultaneously reducing torsional strain through staggered arrangements of adjacent bonds [10] [8].

The presence of two methyl substituents at the 4-position creates a unique conformational scenario compared to other disubstituted cyclohexanes [12] [13]. In the preferred chair conformation, both methyl groups can occupy pseudo-equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions that would occur if these bulky substituents were forced into axial orientations [15] [13].

Table 2: Structural and Conformational Parameters

ParameterValue/Description
Ring ConformationChair (predominant)
Preferred Chair FormBoth methyls equatorial
Bond Angle C-C-C (degrees)109.5 (tetrahedral)
Carbonyl Bond Length C=O (Å)~1.22
C-C Bond Length (Å)~1.54
Methyl Substitution Position4,4-diaxial substitution
Steric EffectsMinimal 1,3-diaxial interactions
Ring Strain EnergyLow (stable chair)
Molecular SymmetryC₂ᵥ symmetry
Dipole Moment (Debye)Estimated ~3.0

The chair-to-chair interconversion process, commonly known as ring flipping, occurs through a series of intermediate conformations including half-chair, twist-boat, and boat forms [16] [17]. However, the energy barriers for these conformational changes are significantly influenced by the steric bulk of the dimethyl substitution at position 4 [18] [13]. The boat conformation is particularly disfavored due to the close proximity of substituents in flagpole positions, creating substantial steric hindrance [16] [17].

The geminal dimethyl substitution at position 4 effectively locks the ring into a preferred chair conformation where both methyl groups adopt pseudo-equatorial orientations [12] [13]. This conformational preference is driven by the minimization of steric repulsion between the methyl substituents and other ring atoms [15] [8]. The result is a relatively rigid molecular structure with reduced conformational flexibility compared to unsubstituted cyclohexanone or other substitution patterns [18] [13].

Electronic Distribution and Bond Properties

The electronic structure of 4,4-dimethylcyclohexanone is characterized by the interplay between the electron-withdrawing ketone functionality and the electron-donating methyl substituents [8] [19]. The carbonyl group introduces a region of significant electron density polarization, with the oxygen atom bearing partial negative charge and the carbonyl carbon exhibiting partial positive character [9] [20].

The sp² hybridization of the carbonyl carbon creates a planar geometry with bond angles of approximately 120 degrees, while the remaining carbon atoms in the cyclohexane ring maintain sp³ hybridization with tetrahedral geometry [8] [9]. This hybridization pattern results in the formation of a π-bond between the carbonyl carbon and oxygen, creating a region of high electron density above and below the molecular plane at the ketone functional group [21] [20].

Table 3: Spectroscopic Data and Electronic Properties

Technique/PropertyValue/Range
Infrared Spectroscopy C=O stretch~1715 cm⁻¹ (expected)
Infrared Spectroscopy C-H stretch2800-3000 cm⁻¹ (expected)
Nuclear Magnetic Resonance ¹³CCarbonyl ~210 ppm (expected)
Nuclear Magnetic Resonance ¹HMethyl groups ~1.0 ppm (expected)
Molecular Refractive Power36.78 mL/mol
Monoisotopic Mass126.104465 u
Average Molecular Mass126.199 u
Electronic Configuration[He] 2s² 2p⁶ 3s² 3p⁶ (O)
Hybridization (Carbonyl Carbon)sp² (trigonal planar)
Hybridization (Ring Carbons)sp³ (tetrahedral)

The molecular orbital interactions in 4,4-dimethylcyclohexanone involve significant contributions from the carbonyl π-system and the σ-bonding framework of the cyclohexane ring [21] [20]. The electron distribution is further influenced by hyperconjugative effects between the methyl substituents and the ring system, which can stabilize certain conformational arrangements [19] [22].

The dipole moment of the molecule arises primarily from the polarized carbonyl bond, with the oxygen atom serving as the negative pole and the carbonyl carbon as the positive pole [19] [22]. The geminal dimethyl substitution pattern contributes additional electronic effects through inductive donation, partially offsetting the electron-withdrawing nature of the ketone group [8] [20].

Chemical Identifiers and Registration Systems

4,4-Dimethylcyclohexanone is catalogued across multiple international chemical databases and registration systems, ensuring comprehensive identification and tracking within the global chemical community [4] [6]. The compound's primary identifier is its Chemical Abstracts Service registry number 4255-62-3, which provides unique identification within the most widely used chemical database system [1] [7].

Table 4: Chemical Identifiers and Registration Systems

Database/RegistryIdentifier
Chemical Abstracts Service (CAS)4255-62-3
Molecular Design Limited (MDL)MFCD00234965
PubChem Compound DatabaseCID 138166
ChemSpider DatabaseID 121805
Reaxys Registry385783
European Community NumberNot Available
DTXSID (EPA)DTXSID30195337
DTXCID (EPA)DTXCID40117828
InChI IdentifierInChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3
IUPAC Name4,4-dimethylcyclohexan-1-one

The International Chemical Identifier (InChI) provides a standardized, machine-readable representation of the molecular structure: InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 [4] [7]. This identifier encodes the complete connectivity information and stereochemistry of the molecule in a format that enables precise structural communication across different software systems and databases [2] [6].

The Simplified Molecular Input Line Entry System (SMILES) notation CC1(CCC(=O)CC1)C represents the molecular structure in a compact, linear format that facilitates database searching and chemical informatics applications [4] [7]. This notation explicitly indicates the cyclohexane ring structure, the ketone functionality at position 1, and the geminal dimethyl substitution at position 4 [1] [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H228 (95.12%): Flammable solid [Danger Flammable solids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4255-62-3

Wikipedia

4,4-Dimethylcyclohexanone

Dates

Last modified: 08-15-2023

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